molecular formula C9H10ClNO2 B7877428 3-Chloro-4-dimethylamino-benzoic acid

3-Chloro-4-dimethylamino-benzoic acid

Cat. No.: B7877428
M. Wt: 199.63 g/mol
InChI Key: FPZXLWPXJKGSGR-UHFFFAOYSA-N
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Description

3-Chloro-4-dimethylamino-benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the third position and a dimethylamino group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-dimethylamino-benzoic acid typically involves the chlorination of 4-dimethylaminobenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-dimethylamino-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) can lead to the formation of amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzoic acids.

    Oxidation Reactions: Formation of quinones or other oxidized products.

    Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-4-dimethylamino-benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pharmaceuticals, and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It can act as a ligand in biochemical assays to investigate protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and resins.

Mechanism of Action

The mechanism of action of 3-Chloro-4-dimethylamino-benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The chlorine atom may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.

Comparison with Similar Compounds

    4-Dimethylaminobenzoic acid: Lacks the chlorine atom, resulting in different chemical and biological properties.

    3-Chloro-4-methylbenzoic acid: Contains a methyl group instead of a dimethylamino group, leading to variations in reactivity and applications.

    3-Chloro-4-nitrobenzoic acid:

Uniqueness: 3-Chloro-4-dimethylamino-benzoic acid is unique due to the combination of the chlorine and dimethylamino groups on the benzene ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-chloro-4-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZXLWPXJKGSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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